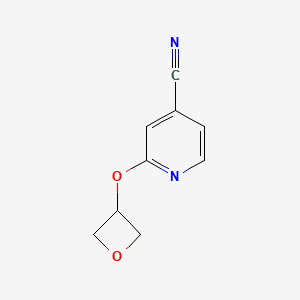

2-(Oxetan-3-yloxy)pyridine-4-carbonitrile

Description

Properties

IUPAC Name |

2-(oxetan-3-yloxy)pyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-4-7-1-2-11-9(3-7)13-8-5-12-6-8/h1-3,8H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKYQMCHXPOGCFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=NC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxetan-3-yloxy)pyridine-4-carbonitrile typically involves the formation of the oxetane ring followed by its attachment to the pyridine ring. One common method is the intramolecular cyclization of suitable precursors. For example, the oxetane ring can be formed through the cyclization of an epoxide with an alcohol under acidic or basic conditions . The resulting oxetane can then be coupled with a pyridine derivative through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of 2-(Oxetan-3-yloxy)pyridine-4-carbonitrile may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(Oxetan-3-yloxy)pyridine-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the nitrile group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(Oxetan-3-yloxy)pyridine-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Oxetan-3-yloxy)pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The nitrile group can also participate in various biochemical reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-(Oxetan-3-yloxy)pyridine-4-carbonitrile is highlighted through comparisons with related pyridine carbonitrile derivatives. Key distinctions arise from substituent type, position, and molecular properties:

Table 1: Structural and Molecular Comparison

*Calculated based on molecular formula.

Key Findings:

Substituent Effects: The oxetane group in 2-(Oxetan-3-yloxy)pyridine-4-carbonitrile offers a balance between polarity and steric demand, contrasting with bulkier substituents like piperidine-linked pyrimidines (323.4 Da in ) or chlorophenyl-oxazole systems (422.9 Da in ). Smaller substituents may improve bioavailability and synthetic yield compared to complex analogs.

Positional Isomerism :

- Substitution at the 2-position (as in the target compound) versus the 6-position (e.g., ) alters electronic distribution and binding interactions. Pyridine-3-carbonitriles (e.g., ) may exhibit different hydrogen-bonding capabilities compared to 4-carbonitriles.

Biological and Material Implications :

- The oxetane moiety is associated with improved metabolic stability in drug design, as seen in related compounds like (3R,4S)-4-methyl-3-(oxetan-3-yl)-2-oxo-pyrrolidine-3-carbonitrile .

- Piperidine-linked carbonitriles (e.g., ) are often explored for CNS activity due to their ability to cross the blood-brain barrier, whereas the target compound’s oxetane group may favor peripheral targeting.

Biological Activity

2-(Oxetan-3-yloxy)pyridine-4-carbonitrile is a compound of interest in medicinal chemistry due to its unique structural features, which combine an oxetane ring and a pyridine moiety. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with a carbonitrile group at the 4-position and an oxetane ring linked via a methoxy group at the 2-position. The oxetane ring is known for its strain and potential for ring-opening reactions, while the aromatic nature of the pyridine contributes to various interactions with biological molecules.

The biological activity of 2-(Oxetan-3-yloxy)pyridine-4-carbonitrile is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Key mechanisms include:

- Ring-opening Reactions : The oxetane ring can undergo ring-opening, leading to the formation of reactive intermediates that may interact with biological targets.

- Hydrogen Bonding : The carbonitrile group can participate in hydrogen bonding, influencing enzyme activity and receptor interactions.

- Aromatic Interactions : The pyridine moiety may engage in π-π stacking or hydrogen bonding with aromatic residues in proteins, enhancing its pharmacological properties.

Biological Activity

Research indicates that 2-(Oxetan-3-yloxy)pyridine-4-carbonitrile exhibits various biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may have potential as an anticancer agent by modulating pathways involved in cell differentiation and apoptosis. Its structural features allow it to interact with cancer-related molecular targets effectively.

- Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties through inhibition of cyclooxygenase (COX) enzymes. While specific data on this compound's COX inhibition is limited, the structural similarities suggest potential efficacy .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes due to its ability to form stable interactions through hydrogen bonding and π-π stacking .

Case Studies and Research Findings

Several studies have explored compounds structurally related to 2-(Oxetan-3-yloxy)pyridine-4-carbonitrile, providing insights into its potential biological activities:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(Oxetan-3-yloxy)pyridine-4-carbonitrile, and how are key intermediates characterized?

- Methodological Answer : Synthesis typically involves coupling oxetane derivatives with pyridine-carbonitrile scaffolds. For example, oxetan-3-ol can react with activated pyridine intermediates under Mitsunobu conditions or nucleophilic aromatic substitution. Key intermediates (e.g., halogenated pyridines) are characterized via -NMR and -NMR to confirm substitution patterns, while TLC and GC-MS monitor reaction progress and purity . Oxetane ring integrity is verified by IR spectroscopy (C-O-C stretching) and mass spectrometry .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of 2-(Oxetan-3-yloxy)pyridine-4-carbonitrile?

- Methodological Answer :

- NMR Spectroscopy : -NMR identifies protons on the oxetane ring (δ 4.5–5.5 ppm) and pyridine moiety (δ 7.0–9.0 ppm). -NMR confirms nitrile (C≡N) at ~115 ppm and oxetane carbons .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (±5 ppm accuracy) and fragments (e.g., loss of oxetane or nitrile groups) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% by area under the curve) .

Q. How is the chemical stability of 2-(Oxetan-3-yloxy)pyridine-4-carbonitrile assessed under different storage conditions?

- Methodological Answer : Stability studies involve:

- Thermal Analysis : TGA/DSC to determine decomposition temperatures and hygroscopicity .

- Solubility Tests : Kinetic solubility in PBS, DMSO, or ethanol at 25°C and 37°C to identify optimal storage solvents .

- Long-Term Storage : Samples stored at -20°C, 4°C, and room temperature are analyzed monthly via HPLC to detect degradation products (e.g., hydrolysis of nitrile to amide) .

Advanced Research Questions

Q. What strategies are employed to optimize reaction yields in multi-step syntheses of oxetane-containing pyridine carbonitriles?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 1h) and improves yields by 10–15% via controlled heating .

- Catalytic Systems : Trifluoroacetic acid (TFA) or palladium catalysts enhance regioselectivity in coupling reactions .

- Workflow Automation : In-line FTIR monitors intermediates in real-time, enabling rapid optimization of stoichiometry and solvent systems .

Q. How can researchers resolve discrepancies between computational predictions and experimental biological activity data for this compound?

- Methodological Answer :

- Purity Reassessment : Use HPLC-MS to detect trace impurities (e.g., de-cyanated byproducts) that may skew activity .

- Assay Standardization : Validate enzyme inhibition assays (e.g., IC determinations) with positive controls and replicate experiments to address variability .

- Docking Studies : Re-evaluate molecular docking parameters (e.g., solvation effects, protein flexibility) to align with experimental binding affinities .

Q. What methodologies are used to evaluate the blood-brain barrier (BBB) permeability of 2-(Oxetan-3-yloxy)pyridine-4-carbonitrile in preclinical studies?

- Methodological Answer :

- In Vitro Models : MDCK-MDR1 cell monolayers measure permeability coefficients (P) and efflux ratios to predict BBB penetration .

- In Vivo Studies : Radiolabeled compound (e.g., ) administered to rodents, with brain-to-plasma ratios quantified via LC-MS/MS .

- LogP/LogD Analysis : Octanol-water partition coefficients (LogP ~2.5) and polar surface area (<90 Å) correlate with CNS penetration potential .

Data Contradiction Analysis

Q. How should conflicting reports on the compound’s solubility in aqueous vs. organic solvents be addressed?

- Methodological Answer :

- Solvent Screening : Use shake-flask method with UV/Vis spectroscopy to measure saturation solubility in 10+ solvents (e.g., water, ethanol, DMSO) .

- pH-Dependent Studies : Adjust pH (2–12) to assess ionization effects; pKa determination via potentiometric titration .

- Co-Solvent Systems : Test PEG-400/water or cyclodextrin complexes to enhance aqueous solubility for biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.